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Compound of Interest

Compound Name:
4-Chloropiperidine-1-carbonyl

chloride

CAS No.: 2445790-40-7

Cat. No.: B2789111 Get Quote

Executive Summary
This technical guide profiles 4-chloropiperidine-1-carbonyl chloride (also known as 1-

chlorocarbonyl-4-chloropiperidine), a specialized bifunctional building block used in the

synthesis of urea and carbamate libraries. Unlike simple alkyl isocyanates, this reagent offers a

pre-functionalized piperidine scaffold with a secondary chloride handle, allowing for late-stage

diversification or lipophilic tuning. This guide covers its molecular architecture, synthesis via

triphosgene, validated coupling protocols, and safety considerations for handling carbamoyl

chlorides.

Molecular Architecture & Reactivity Profile
Chemical Identity[1][2][3][4]

IUPAC Name: 4-chloropiperidine-1-carbonyl chloride

CAS Number: 2445790-40-7 (Free acid chloride); 5382-18-3 (Parent amine: 4-

chloropiperidine)

Molecular Formula: C₆H₉Cl₂NO[1]

Molecular Weight: 182.05 g/mol [1]
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Appearance: Pale yellow oil (sensitive to moisture)

Reactivity Landscape
The molecule possesses two distinct electrophilic sites with vastly different reactivity profiles,

enabling orthogonal functionalization:

Carbamoyl Chloride (C-1): Highly reactive hard electrophile. Reacts rapidly with nucleophiles

(amines, alcohols, thiols) at 0°C to RT to form ureas, carbamates, or thiocarbamates.

Secondary Alkyl Chloride (C-4): Low reactivity. Stable to standard acylation conditions. Can

serve as a lipophilic "cap" or undergo nucleophilic substitution (

) or elimination under forcing conditions (high heat, strong base) or specific catalytic
activation.

Reactivity Map (DOT Visualization)
The following diagram illustrates the divergent pathways available for this building block.
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Figure 1: Divergent reactivity profile. The carbamoyl chloride moiety drives the primary

medicinal chemistry applications.

Synthesis & Manufacturing
While commercially available, in-house preparation is often required to ensure anhydrous

integrity. The preferred route utilizes Triphosgene (BTC) rather than phosgene gas due to
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improved stoichiometric control and safety.

Synthetic Pathway
The synthesis involves the nucleophilic attack of 4-chloropiperidine on the electrophilic

carbonyl of triphosgene. Strict temperature control is required to prevent the formation of the

symmetric urea byproduct (1,1'-carbonylbis(4-chloropiperidine)).
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Figure 2: Synthesis workflow emphasizing the prevention of symmetric urea formation.

Medicinal Chemistry Applications
Urea Linkers in Drug Design
The 4-chloropiperidine urea motif is a bioisostere for cyclohexyl ureas found in Soluble Epoxide

Hydrolase (sEH) inhibitors. The 4-chloro substituent lowers the lipophilicity (LogP) compared to

a cyclohexyl group while maintaining steric bulk, potentially improving metabolic stability

against oxidation at the 4-position.

Photoredox Catalysis
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Recent advances in radical chemistry utilize carbamoyl chlorides as precursors for carbamoyl

radicals. Under photoredox conditions (e.g., Ir or Ni catalysis), the C-Cl bond of the carbonyl

chloride undergoes homolytic cleavage. This allows the 4-chloropiperidine moiety to be coupled

to aryl halides or olefins in a modular fashion, expanding the chemical space beyond simple

nucleophilic displacement [1].

Experimental Protocols
Protocol A: Synthesis of 4-Chloropiperidine-1-carbonyl
chloride
Safety Note: Work in a well-ventilated fume hood. Triphosgene decomposes to phosgene.

Preparation: In a flame-dried round-bottom flask under

, dissolve triphosgene (297 mg, 1.00 mmol) in anhydrous DCM (10 mL). Cool to 0°C.

Addition: Add pyridine (0.32 mL, 4.0 mmol) dropwise. A white precipitate (pyridinium salt)

may form.

Amine Addition: Slowly add a solution of 4-chloropiperidine (free base or HCl salt neutralized

with base) (2.00 mmol) in DCM (5 mL) over 15 minutes.

Critical Step: Slow addition prevents local excess of amine, which leads to the symmetric

urea dimer.

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.

Monitoring: Monitor by TLC (conversion of amine) or IR (appearance of strong C=O stretch

~1730 cm⁻¹).

Workup: Quench with cold 1N HCl (rapidly) to remove pyridine. Extract with DCM. Dry over

and concentrate.

Result: Pale yellow oil. Use immediately or store at -20°C under Argon.

Protocol B: General Urea Coupling (Library Synthesis)
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Use this protocol to couple the building block with a primary amine.

Dissolution: Dissolve the target primary amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous

THF or DCM.

Coupling: Cool to 0°C. Add 4-chloropiperidine-1-carbonyl chloride (1.1 eq) dropwise.

Incubation: Stir at RT for 2–4 hours.

Validation: LC-MS should show the mass of the urea product (

).

Purification: Dilute with EtOAc, wash with saturated

and brine. Purify via flash chromatography.

Handling, Stability & Safety
Stability

Hydrolysis: Carbamoyl chlorides hydrolyze in moist air to form the corresponding amine (4-

chloropiperidine),

, and

.

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

Visual Indicator: If the oil turns cloudy or emits white fumes (HCl) upon opening, significant

hydrolysis has occurred.

Toxicology & Safety
Carcinogenicity: Carbamoyl chlorides are structural alerts for genotoxicity due to their ability

to alkylate DNA [2]. Handle as a potential carcinogen.

Corrosivity: Causes severe skin burns and eye damage.[2]
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PPE: Double nitrile gloves, chemical splash goggles, and face shield are mandatory.

References
Balletti, M. Excitation of Organocatalytic Intermediates and Application in New Radical

Processes.[3] Doctoral Thesis, Universitat Rovira i Virgili, 2020. Link

Jäger, P.; Rentzea, C. N.; Kieczka, H. "Carbamates and Carbamoyl Chlorides" in Ullmann's

Encyclopedia of Industrial Chemistry, Wiley-VCH, 2012. Link

Sigma-Aldrich Safety Data Sheet. 4-chloropiperidine-1-carbonyl chloride. Link

BLD Pharm Product Data. 4-Chloropiperidine-1-carbonyl chloride (CAS 2445790-40-7).

[1] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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